A Technical Guide to 4-Chloro-3,5-difluorobenzoic Acid: A Key Intermediate in Modern Drug Discovery
A Technical Guide to 4-Chloro-3,5-difluorobenzoic Acid: A Key Intermediate in Modern Drug Discovery
For Immediate Release
A comprehensive technical guide on 4-Chloro-3,5-difluorobenzoic acid (CAS No. 1160573-19-2), a critical building block in pharmaceutical and materials science, is detailed herein. This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, chemical properties, reactivity, and applications.
Core Compound Identification and Properties
4-Chloro-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid. The strategic placement of chloro and fluoro substituents on the benzene ring imparts unique electronic properties and metabolic stability to molecules derived from it, making it a valuable intermediate in the synthesis of complex chemical entities.[1][2]
Table 1: Physicochemical Properties of 4-Chloro-3,5-difluorobenzoic acid
| Property | Value | Source |
| CAS Number | 1160573-19-2 | [1][2] |
| Molecular Formula | C₇H₃ClF₂O₂ | [3] |
| Molecular Weight | 192.55 g/mol | [2] |
| Appearance | White to off-white crystalline powder (typical) | Inferred from similar compounds |
| Purity | ≥98% (typical commercial grade) | Inferred from supplier data |
The Strategic Importance in Medicinal Chemistry
Halogenated benzoic acids are foundational scaffolds in the development of novel therapeutics. The inclusion of fluorine atoms, in particular, is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. 4-Chloro-3,5-difluorobenzoic acid serves as a crucial starting material for creating libraries of compounds for structure-activity relationship (SAR) studies, especially in the discovery of kinase inhibitors.[4][5]
Protein kinases are a significant class of enzymes whose dysregulation is implicated in numerous diseases, including cancer.[4][6] The development of small molecule kinase inhibitors has become a cornerstone of modern oncology.[5] The unique substitution pattern of 4-Chloro-3,5-difluorobenzoic acid allows for the introduction of specific structural motifs that can lead to potent and selective inhibition of kinase targets.[4] For instance, related aminobenzoic acid derivatives have been explored as inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7]
Diagram: Role in Kinase Inhibitor Synthesis
The following diagram illustrates the conceptual workflow of how an intermediate like 4-Chloro-3,5-difluorobenzoic acid is utilized in the drug discovery pipeline for kinase inhibitors.
Caption: A proposed multi-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on similar transformations reported for related compounds. [8]Researchers should conduct their own optimization and safety assessments.
Step 1: Nitration of 1-Chloro-2,6-difluorobenzene
-
To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, add 1-chloro-2,6-difluorobenzene dropwise.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3,5-difluoronitrobenzene.
Step 2: Reduction to 4-Chloro-3,5-difluoroaniline
-
Dissolve the nitro compound in ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the mixture, filter off the iron salts, and neutralize the filtrate.
-
Extract the aniline product and purify by column chromatography or distillation.
Step 3: Sandmeyer Reaction to the Benzoic Acid
-
Prepare a solution of the aniline in aqueous hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Warm the reaction mixture to facilitate the conversion to the benzonitrile.
-
Isolate the crude 4-chloro-3,5-difluorobenzonitrile.
-
Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., aqueous sulfuric acid).
-
Cool the reaction mixture to precipitate the product, filter, and recrystallize from a suitable solvent to obtain pure 4-Chloro-3,5-difluorobenzoic acid.
Analytical Characterization
The identity and purity of 4-Chloro-3,5-difluorobenzoic acid are confirmed using standard analytical techniques. Spectral data for this compound can be found in chemical databases. [9] Table 2: Expected Spectroscopic Data
| Technique | Characteristic Features |
| ¹H NMR | Aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet at δ >10 ppm. |
| ¹³C NMR | Signals for the aromatic carbons will be observed, with characteristic C-F couplings. The carbonyl carbon of the carboxylic acid will be in the range of δ 165-175 ppm. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- Sharp C=O stretch from the carbonyl group (approx. 1680-1710 cm⁻¹).- C-F stretching bands (approx. 1100-1300 cm⁻¹).- C-Cl stretch (approx. 600-800 cm⁻¹). [10][11][12] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 192, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% intensity of M⁺). [13][14] |
Safety and Handling
As with all halogenated aromatic compounds, 4-Chloro-3,5-difluorobenzoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
4-Chloro-3,5-difluorobenzoic acid is a high-value chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules, particularly in the development of next-generation kinase inhibitors. The synthetic pathways, while requiring careful execution, rely on well-established and scalable chemical transformations, ensuring its accessibility for research and development endeavors.
References
-
Win-Win Chemical. 1160573-19-2 4-chloro-3,5-difluorobenzoic acid. Available from: [Link]
-
Zhang, M., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415. Available from: [Link]
- Google Patents. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids.
-
Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available from: [Link]
- Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
University of California, Los Angeles. Table of Characteristic IR Absorptions. Available from: [Link]
-
Amerigo Scientific. 4-Chloro-3,5-difluorobenzoic acid. Available from: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Available from: [Link]
-
ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Available from: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Available from: [Link]
-
Royal Society of Chemistry. Supporting information. Available from: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
ResearchGate. Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
NIST. Benzoic acid, 4-chloro-. Available from: [Link]
-
chemical-kinomics. Drug Discovery - Inhibitor. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid. Available from: [Link]
-
PubChem. 4-Chlorobenzoic Acid. Available from: [Link]
-
PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available from: [Link]
-
MDPI. Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
National Institutes of Health. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Available from: [Link]
Sources
- 1. 1160573-19-2|4-Chloro-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 1160573-19-2 4-chloro-3,5-difluorobenzoic acid 4-氯-3,5-二氟苯甲酸 -Win-Win Chemical [win-winchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalkinomics.com [chemicalkinomics.com]
- 6. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 4-chloro-3,5-difluorobenzoic acid(1160573-19-2) 1H NMR [m.chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
